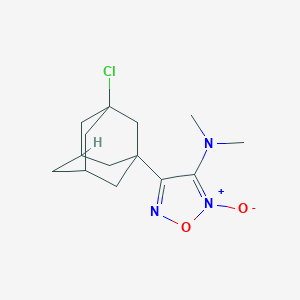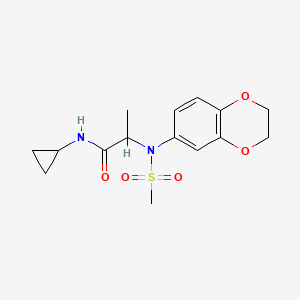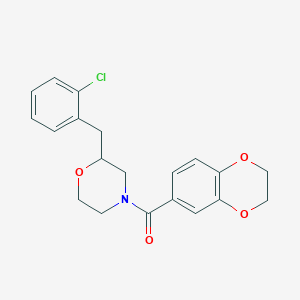
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide, also known as Memantine, is a medication that is used to treat Alzheimer's disease and other forms of dementia. It is an uncompetitive NMDA receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter in the brain that is involved in learning and memory.
作用机制
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. Specifically, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is an uncompetitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in a voltage-dependent manner. This helps to regulate the activity of glutamate and prevent excessive activation of the receptor, which can lead to neuronal damage.
Biochemical and Physiological Effects:
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have a number of biochemical and physiological effects in the brain. For example, it can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to neurons.
实验室实验的优点和局限性
One advantage of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it has a high affinity for the NMDA receptor, which makes it a potent and effective antagonist. However, one limitation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide. One area of interest is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of interest is the investigation of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide's potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research into the long-term safety and efficacy of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide in treating Alzheimer's disease and other forms of dementia.
合成方法
The synthesis of 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide involves a multi-step process that begins with the reaction of 1-adamantylamine with chloroacetyl chloride to form 3-chloro-1-adamantylacetamide. This intermediate is then reacted with sodium azide and triethylamine to form the oxadiazole ring. Finally, the resulting compound is oxidized to form 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide.
科学研究应用
4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide can improve cognitive function and delay the progression of dementia in patients with mild to moderate Alzheimer's disease. In addition, 4-(3-chloro-1-adamantyl)-N,N-dimethyl-1,2,5-oxadiazol-3-amine 2-oxide has been shown to have neuroprotective effects, which may help to prevent the degeneration of neurons in the brain.
属性
IUPAC Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-17(2)12-11(16-20-18(12)19)13-4-9-3-10(5-13)7-14(15,6-9)8-13/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFMBKPZNPPQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=[N+](ON=C1C23CC4CC(C2)CC(C4)(C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-1-adamantyl)-N,N-dimethyl-2-oxido-1,2,5-oxadiazol-2-ium-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6122620.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)
![4-[3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-3,3-dimethyl-2-piperazinone](/img/structure/B6122646.png)

![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)
![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)

![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(3-fluorobenzyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6122683.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)